molecular formula C5H6ClNO B2430092 4-(2-Chloroethyl)-1,2-oxazole CAS No. 1849359-28-9

4-(2-Chloroethyl)-1,2-oxazole

Cat. No.: B2430092
CAS No.: 1849359-28-9
M. Wt: 131.56
InChI Key: KYHPVMNMLXQGEO-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a 2-chloroethyl group attached to the fourth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1,2-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroethylamine with glyoxal in the presence of an acid catalyst can lead to the formation of this compound. The reaction typically requires controlled temperatures and may involve purification steps to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,2-oxazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 4-(2-aminoethyl)-1,2-oxazole, while oxidation with potassium permanganate can produce this compound-5-carboxylic acid.

Scientific Research Applications

4-(2-Chloroethyl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1,2-oxazole involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect biochemical pathways and cellular processes, making the compound useful in medicinal chemistry for the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)-1,2-oxazole: Similar structure but with a bromo group instead of a chloro group.

    4-(2-Iodoethyl)-1,2-oxazole: Contains an iodo group, which can lead to different reactivity and applications.

    4-(2-Hydroxyethyl)-1,2-oxazole: The chloro group is replaced by a hydroxy group, affecting its chemical properties and reactivity.

Uniqueness

4-(2-Chloroethyl)-1,2-oxazole is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloroethyl group allows for targeted modifications in synthetic and medicinal chemistry applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(2-chloroethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHPVMNMLXQGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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